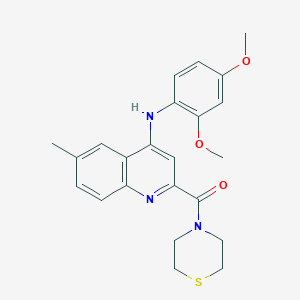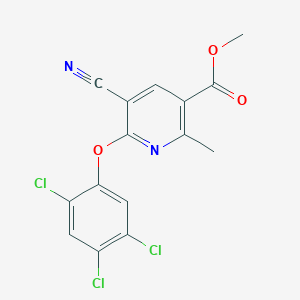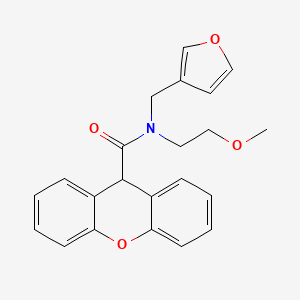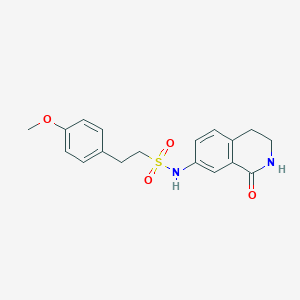
(4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure and the nature of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Biological Profile
Research on closely related compounds, such as the enantiomers of cyclazosin, demonstrates applications in the synthesis of potent competitive alpha 1B-adrenoceptor antagonists. These studies contribute to the development of selective ligands for receptor subtype characterization, offering insights into the therapeutic potential of structurally related compounds for cardiovascular diseases and beyond (Giardiná et al., 1996).
Anticancer and Antibacterial Applications
Compounds synthesized from similar chemical structures have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the potential of (4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone and its derivatives in contributing to the development of new therapeutic agents (Bonilla-Castañeda et al., 2022).
Organic Synthesis and Chemical Reactions
Research into the acid cyclization of amino-substituted heterocycles illustrates the utility of similar compounds in the synthesis of complex heterocyclic structures. These findings are crucial for advancing organic synthesis methodologies, potentially aiding the synthesis of (4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone (Zinchenko et al., 2009).
Antioxidant Properties
The synthesis and study of related diphenylmethane derivative bromophenols have shown effective antioxidant power. This suggests potential research applications of similar compounds in studying oxidative stress and related diseases, highlighting the broad applicability of (4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone in medicinal chemistry and biochemistry (Balaydın et al., 2010).
Advanced Materials and Electronics
Further research into the synthesis and properties of similar compounds has implications for the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications. These studies underline the potential utility of related compounds in the fields of materials science and engineering (Kang et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
It’s worth noting that similar compounds are known to inhibit nf-κb, a protein complex that controls transcription of dna, cytokine production, and cell survival . They are also known to modulate retinoid nuclear receptors, which are involved in cellular differentiation and proliferation .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that it may influence pathways related to inflammation, immune response, and cell proliferation .
Result of Action
Similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2,4-dimethoxyanilino)-6-methylquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-4-6-18-17(12-15)20(25-19-7-5-16(28-2)13-22(19)29-3)14-21(24-18)23(27)26-8-10-30-11-9-26/h4-7,12-14H,8-11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHCSQPVMKVHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=C(C=C3)OC)OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)

![2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2880657.png)


![1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2880664.png)
![Ethyl 5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2880665.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)


![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)